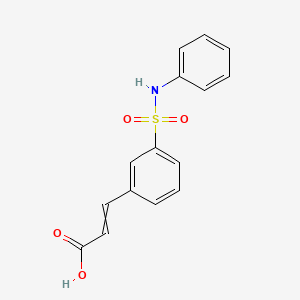

3-(3-Phenylsulfamoylphenyl)acrylic acid

Beschreibung

3-(3-Phenylsulfamoylphenyl)acrylic acid is a synthetic organic compound characterized by a phenylsulfamoyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety. The sulfamoyl group (–SO₂NH–) enhances hydrogen-bonding capabilities, making it a candidate for interactions with biological targets such as enzymes or microbial membranes . Its methyl ester derivative (CAS 412268-99-6) has been synthesized, demonstrating the feasibility of derivatization for enhanced solubility or activity .

Eigenschaften

Molekularformel |

C15H13NO4S |

|---|---|

Molekulargewicht |

303.3 g/mol |

IUPAC-Name |

3-[3-(phenylsulfamoyl)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C15H13NO4S/c17-15(18)10-9-12-5-4-8-14(11-12)21(19,20)16-13-6-2-1-3-7-13/h1-11,16H,(H,17,18) |

InChI-Schlüssel |

ALGZPROJSRYPIG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenylsulfamoylphenyl)acrylic acid typically involves the reaction of 3-(phenylsulfamoyl)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 3-(3-Phenylsulfamoylphenyl)acrylic acid .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction of the phenylsulfamoyl group can yield amine derivatives.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄).

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-Phenylsulfamoylphenyl)acrylic acid has found applications in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of 3-(3-Phenylsulfamoylphenyl)acrylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as histone deacetylases (HDACs), leading to altered gene expression and induction of apoptosis in cancer cells. The compound’s sulfonamide group plays a crucial role in binding to the active site of the target enzyme, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Derivatives

Proton Transfer Salts

Proton transfer salts of 3-(sulfamoylphenylcarbamoyl)acrylic acid with aminopyridine derivatives (e.g., compounds 9–18 in –6,13) exhibit broad-spectrum antimicrobial activity. For instance:

- Compound 9, 14, 15, 17 : Show superior antifungal activity against Candida albicans compared to fluconazole (MIC values ≤ 12.5 µg/mL vs. 25 µg/mL for fluconazole) .

- Compound 16 : Demonstrates potent activity against Escherichia coli (MIC = 6.25 µg/mL), outperforming reference drugs like vancomycin .

These salts leverage the sulfamoyl group’s hydrogen-bonding capacity and the acrylic acid’s acidity to enhance target binding.

Trifluoromethyl and Methoxy Derivatives

- 3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid (CAS 786728-87-8): The methoxy group enhances metabolic stability, while the isopropylsulfamoyl moiety may optimize steric interactions with enzyme active sites .

Natural Analogues

- (E)-3-(3-Hydroxy-4-methoxyphenyl)acrylic acid carboxymethyl ester: Isolated from Glechoma longituba, this plant-derived compound lacks the sulfamoyl group but retains antimicrobial properties due to phenolic and ester functionalities .

Antimicrobial Activity

| Compound Class | Key Microbes Targeted | MIC Range (µg/mL) | Reference Compounds (MIC) |

|---|---|---|---|

| Proton salts (e.g., 9,15 ) | C. albicans, E. coli | 6.25–25 | Fluconazole (25), Vancomycin (50) |

| Phenoxyboronic acid derivatives | Carbapenemase enzymes (KPC-2) | IC₅₀ = 0.1–1 µM | Meropenem (IC₅₀ > 10 µM) |

| 3-(4-Methylphenyl)acrylic acid | Not specified | N/A | N/A |

- Phenoxyboronic Acid Derivatives (–2,4): These compounds, synthesized via asymmetric Morita-Baylis-Hillman (MBH) reactions, inhibit carbapenemase enzymes (e.g., KPC-2) at sub-micromolar concentrations. The acrylic acid moiety mimics the β-lactam carbonyl, enabling competitive inhibition .

Enzyme Inhibition

- (S)-4a and (R)-4a (phenoxyboronic acids): Enantiomers show differential binding to KPC-2 (serine β-lactamase) and OXA-48 (metallo-β-lactamase), highlighting stereochemistry’s role in target specificity .

Physicochemical Properties

| Compound | Crystal System | Space Group | Molecular Volume (ų) | Key Functional Groups |

|---|---|---|---|---|

| 3-(4-Methylphenyl)acrylic acid | Triclinic | P1 | 63.9 | –COOH, –CH₃ |

| Proton salt derivatives | N/A | N/A | N/A | –SO₂NH–, –COO⁻ (ionized) |

| 3-(3-Nitrophenyl)-2-phenylacrylic acid | N/A | N/A | N/A | –NO₂ (electron-withdrawing) |

- 3-(4-Methylphenyl)acrylic acid (): Crystallizes in a triclinic system with a compact packing structure (volume = 63.9 ų), suggesting lower solubility compared to bulkier derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.